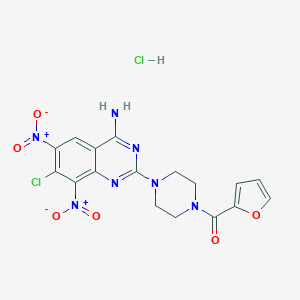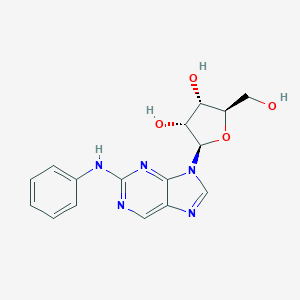
PhdG
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4S,5R)-2-(2-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic compound that belongs to the class of nucleoside analogs
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(2-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves multi-step organic reactions. The starting materials are usually simple sugars and purine derivatives. The key steps include:
Glycosylation: The attachment of the purine base to the sugar moiety.
Protection and Deprotection: Protecting groups are used to selectively react functional groups.
Aniline Substitution: Introduction of the aniline group to the purine base.
Industrial Production Methods
Industrial production methods may involve optimized versions of the laboratory synthesis, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and biocatalysis might be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
科学的研究の応用
Chemistry
In chemistry, (2R,3R,4S,5R)-2-(2-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is studied for its unique structural properties and reactivity.
Biology
Biologically, this compound may be investigated for its interactions with enzymes and nucleic acids, potentially serving as a tool for studying cellular processes.
Medicine
In medicine, nucleoside analogs are often explored for their antiviral and anticancer properties. This compound could be a candidate for drug development.
Industry
Industrially, the compound might be used in the synthesis of more complex molecules or as a precursor in pharmaceutical manufacturing.
作用機序
The mechanism of action for compounds like (2R,3R,4S,5R)-2-(2-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol often involves:
Molecular Targets: Enzymes such as polymerases or kinases.
Pathways: Inhibition of DNA or RNA synthesis, leading to antiviral or anticancer effects.
類似化合物との比較
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structural features.
2’,3’-Dideoxyadenosine: An antiviral agent with a similar purine base.
Fludarabine: A nucleoside analog used in cancer treatment.
Uniqueness
(2R,3R,4S,5R)-2-(2-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is unique due to the presence of the aniline group, which may confer distinct biological activities and chemical reactivity.
特性
CAS番号 |
114300-71-9 |
|---|---|
分子式 |
C16H17N5O4 |
分子量 |
343.34 g/mol |
IUPAC名 |
(2R,3R,4S,5R)-2-(2-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C16H17N5O4/c22-7-11-12(23)13(24)15(25-11)21-8-18-10-6-17-16(20-14(10)21)19-9-4-2-1-3-5-9/h1-6,8,11-13,15,22-24H,7H2,(H,17,19,20)/t11-,12-,13-,15-/m1/s1 |
InChIキー |
WGYVNLWYYLACQQ-QJPTWQEYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=NC=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
異性体SMILES |
C1=CC=C(C=C1)NC2=NC=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
正規SMILES |
C1=CC=C(C=C1)NC2=NC=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
同義語 |
2'-deoxy-N(2)-phenylguanosine N(2)-phenyl-2'-deoxyguanosine PhdG |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



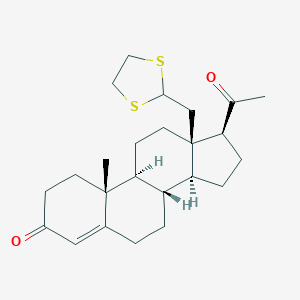

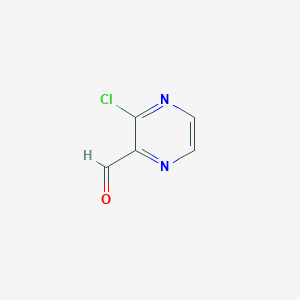


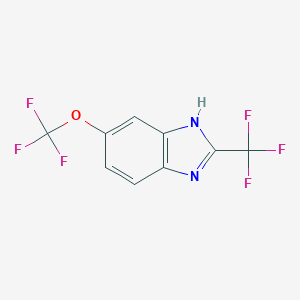

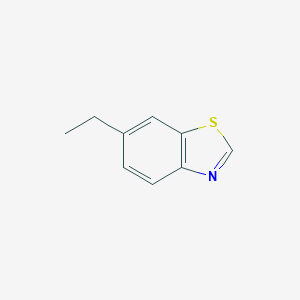
![14,14-Dimethyl-13-oxa-8,11-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-12-one](/img/structure/B53272.png)
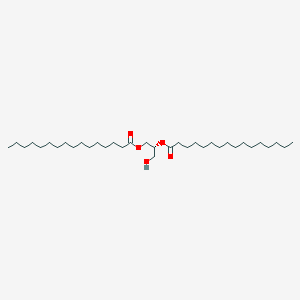

![2-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B53281.png)
